molecular formula C19H15BrFN3OS B2626780 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872694-91-2

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2626780
M. Wt: 432.31
InChI Key: LIXMVUKLTMEHNZ-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of compounds similar to 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide have been a subject of research. In one study, the reactivity of related acetamide derivatives was investigated, leading to the formation of various compounds with potential applications in the field of organic chemistry. These compounds demonstrated good antimicrobial activity, and certain derivatives exhibited high activity against most strains tested. Computational calculations were also carried out to confirm the anticipated new compounds (Fahim & Ismael, 2019).

Photovoltaic and Electronic Applications

Studies have also explored the electronic properties of related acetamide analogs. For instance, spectroscopic and quantum mechanical studies were conducted on benzothiazolinone acetamide analogs to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. The non-linear optical (NLO) activity of these compounds was investigated, revealing significant second-order hyperpolarizability values. Additionally, molecular docking studies were conducted to understand the binding interactions of these ligands with specific proteins, indicating potential applications in molecular biology (Mary et al., 2020).

Base Oil Improvement

In the field of industrial applications, certain pyridazinone derivatives have been synthesized and characterized to improve the quality of base oils. These derivatives were tested as antioxidants for local base oil and as corrosion inhibitors for carbon steel in an acidic medium. The study included quantum chemical calculations of the compounds, providing insights into their stability and chemical properties (Nessim, 2017).

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN3OS/c20-15-5-3-14(4-6-15)17-9-10-19(24-23-17)26-12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMVUKLTMEHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide

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